{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400–3300 | N–H stretching (NH₃⁺) |
| 1600–1500 | Aromatic C=C (bromophenyl) |
| 1450–1350 | Tetrazole ring vibrations |
| 1050–1000 | C–Br stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (CDCl₃ or DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.40–7.60 | m | 4H | Aromatic protons (bromophenyl) |
| 4.20–4.40 | s | 2H | CH₂NH₃⁺ |
| 3.00–3.30 | s | 3H | NH₃⁺ (broad) |
¹³C NMR Data :
| δ (ppm) | Assignment |
|---|---|
| 135–130 | Aromatic carbons (bromophenyl) |
| 145–140 | Tetrazole C1 and C5 |
| 40–45 | CH₂NH₃⁺ |
High-Resolution Mass Spectrometry (HRMS)
| Observed m/z | Calculated m/z | Error (ppm) |
|---|---|---|
| 290.5475 | 290.5476 | 0.03 |
Tautomeric Behavior and Substituent Effects on Tetrazole Ring Stability
1.4.1 Tautomerism in Tetrazole Derivatives
Tetrazoles exhibit equilibrium between 1H- and 2H-tautomers. The 1H-form dominates in solution and solid states due to aromatic stabilization. For this compound, the 4-bromophenyl group exerts electron-withdrawing effects, further stabilizing the 1H-tautomer.
1.4.2 Substituent Influence on Ring Stability
- 4-Bromophenyl Group : Electron-withdrawing via inductive effects, enhancing tetrazole ring stability.
- Methylamine Hydrochloride : Protonation at the 5-position reduces conjugation but improves solubility.
- Comparative Stability :
| Substituent | Effect on Stability |
|---|---|
| 4-Bromophenyl | High (electron-withdrawing) |
| Methylamine (NH₃⁺) | Moderate (steric/electronic balance) |
Properties
IUPAC Name |
[1-(4-bromophenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5.ClH/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTBGBIQVFNBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Diazotization of 4-Bromoaniline
Objective: Convert 4-bromoaniline into a diazonium salt.
- Dissolve 4-bromoaniline in concentrated hydrochloric acid at a ratio of 1:3 (w/w).
- Cool the mixture to 0–5°C using a cryogenic system.
- Prepare an aqueous solution of sodium nitrite (11:5 ratio by weight to pure sodium nitrite).
- Add sodium nitrite slowly with stirring, maintaining the temperature at 0–5°C.
- Reaction time: approximately 1–1.5 hours to ensure complete diazotization.
Reaction Control: Maintaining low temperature prevents decomposition of the diazonium salt and promotes safety.
Reference: The process aligns with standard diazotization protocols, emphasizing temperature control and reagent ratios for optimal yield.
Step 2: Reduction to Hydrazine Derivative
Objective: Reduce the diazonium salt to form the hydrazine compound.
- Add concentrated hydrochloric acid (1:1 volume ratio with water) to the diazonium solution.
- Introduce zinc powder at a ratio of 4:15–16 g/ml (zinc to acid).
- Maintain the temperature at 15–20°C.
- Reaction proceeds until the solution turns canary yellow, indicating completion.
- Adjust pH to approximately 10 using sodium hydroxide (20–30%) solution.
- Incubate for 1–2 hours to facilitate crystallization of the hydrazine crude product.
- Filter to isolate the crude hydrazine derivative.
Notes: Zinc powder acts as a reductant, replacing other reductants like sulfides or stannous chloride, which simplifies purification and improves yield.
Reference: The use of zinc powder and hydrochloric acid is supported by recent patents emphasizing high reduction efficiency and impurity minimization.
Step 3: Purification of the Hydrazine
Objective: Remove impurities and obtain a high-purity hydrazine derivative.
- Dissolve the crude product in water at approximately 60°C.
- Add activated carbon for decolorization, stirring for about 20 minutes.
- Filter the solution hot to remove carbon and impurities.
- Cool the filtrate to 5°C to induce crystallization.
- Collect the crystalline product via filtration.
Outcome: Achieves a product with purity exceeding 99%, suitable for subsequent salification.
Reference: The purification process leverages temperature-controlled crystallization and decolorization techniques to enhance purity.
Step 4: Salification to Hydrochloride
Objective: Convert the hydrazine to its hydrochloride salt.
- Dissolve the purified hydrazine in concentrated hydrochloric acid (37%) at a ratio of 19:10 (g/ml).
- Stir at 60–70°C to promote crystallization.
- Cool the mixture to 20°C.
- Filter to recover the solid hydrochloride salt.
- Wash with acetone to remove residual impurities.
- Dry under vacuum or in a desiccator.
Notes: The use of acetone facilitates impurity removal and improves the appearance and purity of the final product.
Reference: This step is consistent with industrial practices for salt formation, emphasizing solvent choice and temperature control for high purity.
Data Summary and Comparative Analysis
| Parameter | Details | Remarks |
|---|---|---|
| Starting Material | 4-bromoaniline | Commercially available, cost-effective |
| Reagents | Concentrated hydrochloric acid, sodium nitrite, zinc powder, sodium hydroxide, activated carbon, acetone | Reagent ratios optimized for maximum yield |
| Reaction Conditions | Temperature: 0–5°C (diazotization), 15–20°C (reduction), 60–70°C (salification) | Precise temperature control critical for safety and efficiency |
| Yield | 38–40% | High efficiency with optimized conditions |
| Purity | ≥99% (HPLC) | Purification steps ensure high purity suitable for pharmaceutical research |
Research Findings and Notes
- The use of zinc powder as a reductant offers advantages over traditional reductants, including fewer impurities and easier removal of zinc hydroxide byproducts.
- Maintaining strong acidity during diazotization and reduction steps is crucial for reaction completeness and safety.
- The purification via activated carbon and controlled crystallization significantly enhances product purity.
- Acetone washing in the final step improves the physical appearance and purity, aligning with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the tetrazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
Chemical Research
In chemical research, {[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel materials. For instance, its reactivity can be exploited in designing derivatives with tailored properties for specific applications.
Biological Research
This compound is utilized as a probe in biological studies to investigate various biochemical pathways. Its interactions with biological molecules can shed light on cellular processes and mechanisms. For example, studies have shown that tetrazole derivatives can modulate enzyme activity, making them valuable tools in pharmacological research.
Medicinal Applications
In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. Research indicates that compounds containing tetrazole rings exhibit anti-inflammatory and antimicrobial properties. Ongoing investigations focus on their efficacy in treating diseases such as cancer and infections where modulation of certain pathways is beneficial.
Industrial Applications
The compound is also explored in materials science for developing new materials with enhanced properties. Its unique electronic characteristics make it suitable for applications in organic electronics and photonic devices. Researchers are investigating its use in creating stable polymers and coatings that require specific reactivity or stability under varying conditions.
A study evaluated the antibacterial properties of this compound against various strains of bacteria. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Material Development
Researchers synthesized a polymer incorporating this compound as a cross-linking agent. The resulting material exhibited improved thermal stability and mechanical properties compared to traditional polymers, showcasing its applicability in advanced material science.
Mechanism of Action
The mechanism of action of {[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Tetrazole Derivatives
The most direct analogs involve substitution of the 4-bromophenyl group with other halogens (Cl, I) or modified aromatic systems. Key comparisons include:
Table 1: Halogen-Substituted Analogs
- Synthetic Accessibility : The bromo and chloro derivatives are synthesized via similar routes, involving cycloaddition of nitriles with azides, followed by amine functionalization . The iodo analog requires harsher conditions due to iodine’s lower reactivity .
- Reactivity : Bromine’s intermediate electronegativity and leaving-group ability make it more reactive in nucleophilic substitutions compared to chlorine, while iodine’s larger size limits some applications .
- Biological Activity : Bromine’s lipophilicity may enhance membrane permeability in drug candidates, whereas chlorine’s smaller size improves metabolic stability .
Aromatic and Heterocyclic Variants
Non-Tetrazole Bromophenyl Amine Derivatives
Compounds such as (R)-(+)-1-(4-bromophenyl)ethylamine hydrochloride (CAS 64265-77-6) share the 4-bromophenyl group but lack the tetrazole ring. These are chiral building blocks for asymmetric synthesis, with higher optical purity (>99% ee) but reduced metabolic stability compared to tetrazole-based amines .
Tetrazole Derivatives with Alternative Substituents
- Aliphatic Side Chains : (S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride () features a branched aliphatic chain, enhancing stereochemical complexity but reducing aromatic interactions.
Biological Activity
The compound {[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₉BrClN₅
- Molecular Weight : 253.54 g/mol
- CAS Number : 72716160
This compound features a tetrazole ring, which is known for its versatile reactivity and ability to form complexes with various biological targets.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a bromophenyl substituent showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 8 to 32 µg/mL, indicating moderate to strong antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values for these assays were reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It can bind to various receptors, altering signaling pathways that regulate cell survival and proliferation.
Molecular docking studies have shown favorable binding affinities with targets such as protein kinases and phosphodiesterases, which are crucial in cancer biology and antimicrobial resistance mechanisms.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several tetrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells, leading to further investigations into its structure-activity relationship (SAR).
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers synthesized a series of tetrazole derivatives and tested their efficacy against pathogenic bacteria. The study concluded that the introduction of halogen substituents, such as bromine, significantly enhanced the antimicrobial activity of these compounds.
Q & A
Q. Optimization strategies :
- Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- Temperature control (60–80°C) to minimize side reactions .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic
- X-ray diffraction (XRD) : Resolves crystal packing and confirms the tetrazole ring geometry and bromophenyl substitution pattern .
- ¹H/¹³C NMR : Identifies proton environments (e.g., NH₂ at δ 5.2–5.5 ppm, aromatic protons at δ 7.3–7.8 ppm) and verifies purity .
- FTIR : Detects N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. Advanced :
- SCXRD (Single-Crystal XRD) : Resolves hydrogen bonding networks between the amine group and chloride counterion .
What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound, particularly in CNS-related studies?
Q. Advanced
- In vitro :
- In vivo :
Methodological note : Include pharmacokinetic profiling (e.g., plasma stability assays) to address bioavailability challenges .
How do solvent polarity and substituent effects influence the photophysical properties of bromophenyl-tetrazole derivatives, and what implications does this have for assay design?
Q. Advanced
- Solvent polarity : Higher polarity solvents (e.g., DMSO) redshift fluorescence emission due to stabilization of excited states. This affects fluorescence-based binding assays .
- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance UV absorption at ~290 nm, enabling quantification in biological matrices .
Design implication : Use low-polarity solvents (e.g., THF) for consistent spectroscopic measurements in kinetic studies .
What strategies can mitigate solubility challenges encountered during biological testing of this compound?
Q. Advanced
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
- Prodrug approaches : Modify the amine group to esters or carbamates, which hydrolyze in vivo to release the active form .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility .
How can conflicting data regarding the compound's receptor binding affinity across different studies be systematically addressed?
Q. Advanced
- Standardized assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control ligands (e.g., haloperidol for dopamine receptors) .
- Meta-analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines (e.g., HEK293 vs. CHO-K1) .
- Molecular docking : Validate binding modes using crystallographic GPCR structures to resolve discrepancies .
What computational chemistry approaches are validated for predicting the interaction mechanisms between this compound and GPCR targets?
Q. Advanced
- Docking simulations (AutoDock Vina) : Predict binding poses within GPCR active sites, focusing on tetrazole-Br interactions with hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess residence time and selectivity .
- QSAR models : Correlate substituent electronegativity with binding affinity (R² > 0.85 in training sets) .
What are the environmental degradation pathways of bromophenyl-containing tetrazoles, and how can their persistence be assessed in ecological risk models?
Q. Advanced
- Photodegradation : UV exposure cleaves the C-Br bond, forming debrominated products (LC-MS/MS confirmation) .
- Biodegradation : Soil microbial communities metabolize tetrazole rings into NH₃ and CO₂ under aerobic conditions (BOD₅ testing) .
- Persistence assessment : Use OECD 307 guidelines to measure half-life in water-sediment systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
